Norethindrone Acetate 3-Ethyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

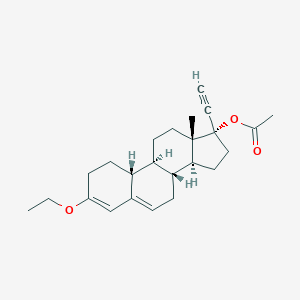

Norethindrone Acetate 3-Ethyl Ether is a synthetic derivative of norethindrone acetate, a progestin medication widely used in birth control pills, menopausal hormone therapy, and the treatment of gynecological disorders . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Mecanismo De Acción

Target of Action

Norethindrone Acetate 3-Ethyl Ether, also known as Norethisterone Acetate, is a progestin, a synthetic progestogen . Its primary target is the progesterone receptor , the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity .

Mode of Action

This compound acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. It is a prodrug of norethisterone in the body .

Pharmacokinetics

This compound is subject to first-pass metabolism after oral dosing, resulting in an absolute bioavailability of approximately 64% for norethindrone . It is rapidly and extensively metabolized after its intravenous administration to women . The medication is a prodrug of norethindrone in the body .

Result of Action

This compound is used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders . It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that a combination of ethinylestradiol and norethindrone may cause embryonic damage in a zebrafish model in a dose and time responsive manner

Métodos De Preparación

The preparation of Norethindrone Acetate 3-Ethyl Ether involves several synthetic routes and reaction conditions. One common method starts with 19-nor-4-androstenedione as the initial raw material. The process includes steps such as protection, ethynylation, hydrolysis, and esterification . The reaction conditions are typically mild, and the method is designed to reduce the formation of impurities, making it suitable for industrial production .

Análisis De Reacciones Químicas

Norethindrone Acetate 3-Ethyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium tert-butoxide, acetylene, and hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ethynylation step produces an intermediate that is further processed to obtain the final compound .

Aplicaciones Científicas De Investigación

Norethindrone Acetate 3-Ethyl Ether has several scientific research applications. It is used in proteomics research and as a biochemical reagent . Its unique properties make it valuable in studies related to hormone therapy, contraception, and the treatment of hormone-mediated illnesses such as endometriosis . Additionally, it is used in the development of new pharmaceuticals and in various industrial applications .

Comparación Con Compuestos Similares

Norethindrone Acetate 3-Ethyl Ether is similar to other progestins such as norethindrone and norethindrone acetate . its unique chemical structure, which includes an ethyl ether group, distinguishes it from these compounds. This structural difference may result in variations in its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific therapeutic applications .

Similar Compounds::- Norethindrone

- Norethindrone Acetate

- Ethinylestradiol

- Levonorgestrel

This compound stands out due to its specific chemical modifications, which may offer unique benefits in certain medical and research contexts .

Propiedades

Número CAS |

50717-99-2 |

|---|---|

Fórmula molecular |

C24H32O3 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1 |

Clave InChI |

BKNXOKQXQDHUJC-KAGYXSEVSA-N |

SMILES |

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |

SMILES isomérico |

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@@]4(C#C)OC(=O)C)C |

SMILES canónico |

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |

Sinónimos |

3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.